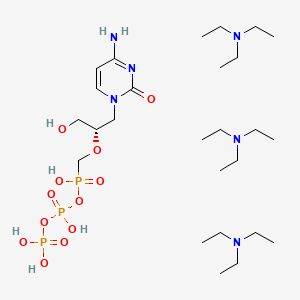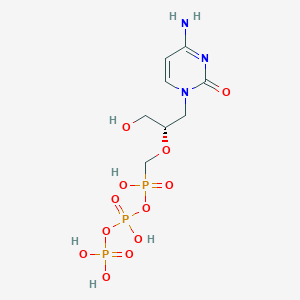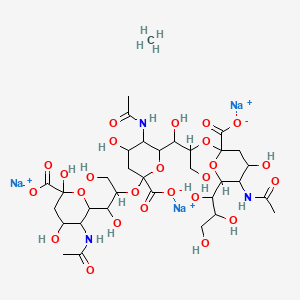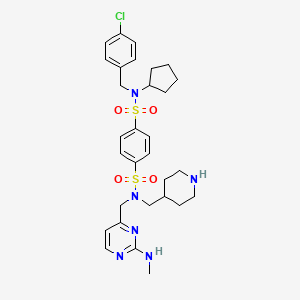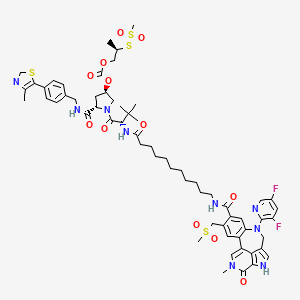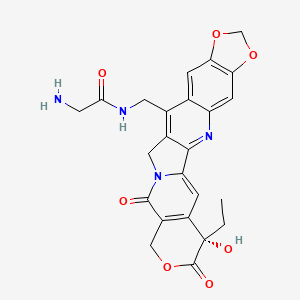
Gly-7-MAD-MDCPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-7-MAD-MDCPT is a compound known for its potent anticancer properties. It is a derivative of camptothecin, a well-known cytotoxic agent that targets topoisomerase enzymes, which are crucial for DNA replication and cell division. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a valuable compound in cancer research and therapy .
Preparation Methods
The synthesis of Gly-7-MAD-MDCPT involves the conjugation of camptothecin with specific peptide sequences. The synthetic route typically includes the following steps:
Activation of Camptothecin: Camptothecin is first activated by introducing a reactive group that can facilitate conjugation.
Peptide Conjugation: The activated camptothecin is then conjugated with a peptide sequence, such as Gly-7-MAD, under controlled conditions.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Gly-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Biological Studies: This compound is used to investigate the mechanisms of action of topoisomerase inhibitors and their impact on DNA replication and cell division.
Medicinal Chemistry: Researchers use this compound to design and synthesize new derivatives with improved efficacy and reduced toxicity.
Drug Development: This compound serves as a lead compound in the development of new anticancer drugs and antibody-drug conjugates.
Mechanism of Action
Gly-7-MAD-MDCPT exerts its effects by inhibiting topoisomerase enzymes, specifically topoisomerase I. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, this compound prevents the religation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent anticancer agent.
Comparison with Similar Compounds
Gly-7-MAD-MDCPT is unique compared to other camptothecin derivatives due to its specific peptide conjugation, which enhances its solubility and bioavailability. Similar compounds include:
Camptothecin: The parent compound, known for its topoisomerase inhibition and anticancer properties.
Irinotecan: A camptothecin derivative used clinically for the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancer.
This compound stands out due to its enhanced cytotoxicity and potential for use in antibody-drug conjugates, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C24H22N4O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-amino-N-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methyl]acetamide |
InChI |
InChI=1S/C24H22N4O7/c1-2-24(32)15-4-17-21-13(8-28(17)22(30)14(15)9-33-23(24)31)12(7-26-20(29)6-25)11-3-18-19(35-10-34-18)5-16(11)27-21/h3-5,32H,2,6-10,25H2,1H3,(H,26,29)/t24-/m0/s1 |
InChI Key |
LSGAIOTZJXLIGC-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


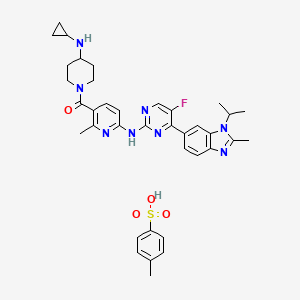
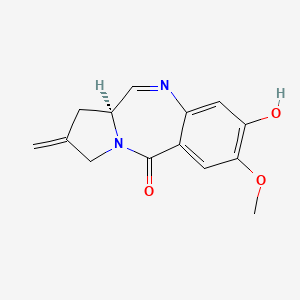
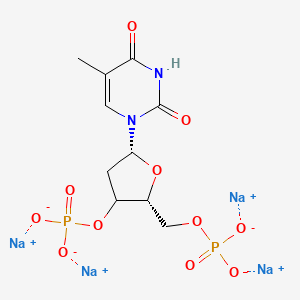
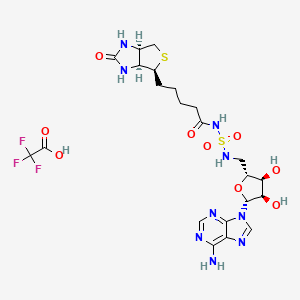
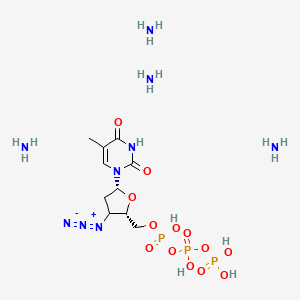
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
